![molecular formula C14H20N4O B2575090 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 1795190-32-7](/img/structure/B2575090.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and a cyclohexene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its stability and unique electronic properties . The piperidine ring is a six-membered ring with one nitrogen atom, which is often found in many natural products and pharmaceuticals . The cyclohexene is a six-membered ring with one double bond, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring . The cyclohexene ring could be synthesized through a Diels-Alder reaction or other similar methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the piperidine and cyclohexene rings could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and affect its electronic properties .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A range of studies highlights innovative synthetic approaches to create compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone". For instance, the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure indicates the compound's role in facilitating chemical reactions under environmentally benign conditions (Ozcubukcu et al., 2009). Similarly, the synthesis of a novel bioactive heterocycle integrating the piperidinyl and morpholino groups showcases the compound's potential in generating new chemical entities with possible therapeutic applications (Benaka Prasad et al., 2018).
Biological Applications
Research into the biological activities of compounds structurally similar to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone" demonstrates their potential in drug discovery. For example, the evaluation of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates for their apoptosis-inducing ability and tubulin polymerization inhibition provides insights into their potential anticancer properties (Manasa et al., 2020). This suggests that derivatives of the specified compound may hold value in developing novel chemotherapeutic agents.
Chemical Properties and Analysis
The structural characterization and analysis of compounds within this chemical class further contribute to their scientific research applications. Studies involving the crystal structure, thermal properties, and theoretical calculations, such as the synthesis and X-ray structural analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, underscore the importance of understanding the physical and chemical properties of these compounds for their practical applications in material science and drug design (Benaka Prasad et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-2,8,11-13H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAVCUWADVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.